4-(3-Bromobenzoyl)-3,3-dimethylmorpholine
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Overview
Description
4-(3-Bromobenzoyl)-3,3-dimethylmorpholine is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of morpholine, a heterocyclic amine, and features a bromobenzoyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine typically involves the reaction of 3-bromobenzoyl chloride with 3,3-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)-3,3-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromobenzoyl)-3,3-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials, including polymers and dyes, due to its unique structural features.
Biological Studies: It is employed in studies investigating the interactions of bromobenzoyl derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromobenzoyl)quinoline: This compound is structurally similar and is used in the synthesis of pharmaceuticals and dyes.
3-Bromobenzoyl derivatives: Other derivatives, such as 3-bromobenzoyl chloride, are used as intermediates in organic synthesis.
Uniqueness
4-(3-Bromobenzoyl)-3,3-dimethylmorpholine is unique due to the presence of both the bromobenzoyl group and the morpholine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(3-bromophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2)9-17-7-6-15(13)12(16)10-4-3-5-11(14)8-10/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJJQZOVJJXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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